Fmoc-D-Asp(OBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-D-Asp(OBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OBzl)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS). As a protected derivative of the non-proteinogenic D-aspartic acid, it plays a pivotal role in the development of peptide-based therapeutics with enhanced stability and unique biological activities. The incorporation of D-amino acids, such as D-aspartic acid, can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life and bioavailability.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and application of Fmoc-D-Asp(OBzl)-OH in peptide synthesis.
Chemical Properties and Structure
Fmoc-D-Asp(OBzl)-OH is a white to yellowish solid organic compound.[2] The molecule features three key components: the D-aspartic acid backbone, a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, and an acid-labile benzyl (Bzl) ester protecting the side-chain carboxyl group. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for selective deprotection and peptide chain elongation.[3]
Chemical Structure
Caption: Chemical structure of Fmoc-D-Asp(OBzl)-OH.
Physicochemical Properties
| Property | Value | References |
| CAS Number | 150009-58-8 | [3][4] |
| Molecular Formula | C26H23NO6 | [4] |
| Molecular Weight | 445.46 g/mol | [3][4][5] |
| Appearance | White or yellowish solid | [2] |
| Melting Point | 120-128 °C | [3] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Insoluble in water. | [2] |
| Purity | ≥99% (HPLC) | [3] |
| Optical Rotation | [α]D20 = +21 ± 2º (c=1 in DMF) | [3] |
| Storage | 0-8°C, sealed in a dry environment. | [3][6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp(OBzl)-OH is a cornerstone for the introduction of D-aspartic acid residues into a growing peptide chain during SPPS. The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with a solution of piperidine in DMF.[7][8] The benzyl ester on the side chain is stable to these basic conditions but can be cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[7]
Experimental Protocol: Coupling of Fmoc-D-Asp(OBzl)-OH in SPPS
This protocol outlines a general procedure for the coupling of Fmoc-D-Asp(OBzl)-OH onto a solid support-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Asp(OBzl)-OH
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
-
Deprotection Reagent:
-
20% (v/v) piperidine in DMF
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 15-30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
-
The reaction is agitated for 3-5 minutes, and the solution is drained.
-
A fresh aliquot of the deprotection solution is added, and agitation is continued for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove all traces of piperidine.[1]
-
-
Amino Acid Activation and Coupling:
-
Method A (DIC/OxymaPure):
-
In a separate vial, dissolve Fmoc-D-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Method B (HATU/DIPEA):
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.[11]
-
-
Washing: The resin is washed thoroughly with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove excess reagents and byproducts.[12]
-
Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Experimental Workflow
The following diagram illustrates the key steps in the incorporation of Fmoc-D-Asp(OBzl)-OH into a peptide chain during SPPS.
Caption: Workflow for the incorporation of Fmoc-D-Asp(OBzl)-OH in SPPS.
Conclusion
Fmoc-D-Asp(OBzl)-OH is an indispensable reagent for the synthesis of peptides containing D-aspartic acid. Its well-defined chemical properties and the robustness of the Fmoc SPPS methodology enable the controlled and efficient production of complex peptides. For researchers and drug developers, the use of Fmoc-D-Asp(OBzl)-OH provides a strategic advantage in designing peptides with improved pharmacokinetic profiles, paving the way for novel and more effective therapeutic agents. Careful execution of the coupling and deprotection steps is crucial for achieving high purity and yield in the final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 150009-58-8 CAS MSDS (FMOC-D-ASP(OBZL)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 150009-58-8|Fmoc-D-Asp(OBzl)-OH|BLD Pharm [bldpharm.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
